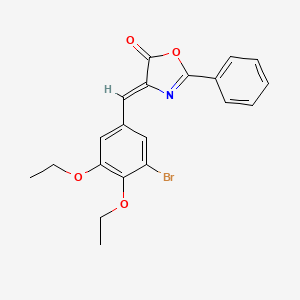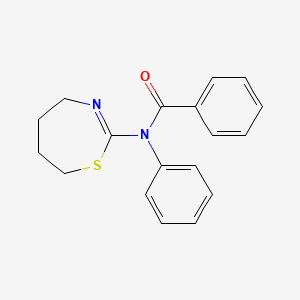![molecular formula C18H20N2O5 B5876009 N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5876009.png)
N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea, commonly known as MDMA, is a synthetic psychoactive drug that has gained significant popularity in recent years. MDMA is a member of the amphetamine family of drugs and is classified as a Schedule I controlled substance in the United States. Despite its illegal status, MDMA has been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, while dopamine and norepinephrine are involved in reward and motivation. By increasing the levels of these neurotransmitters, MDMA produces feelings of euphoria, empathy, and emotional openness.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. In addition, MDMA can cause changes in the levels of certain hormones, such as cortisol and oxytocin.
Avantages Et Limitations Des Expériences En Laboratoire
MDMA has several advantages and limitations for use in laboratory experiments. One advantage is its ability to produce consistent and predictable effects on the brain and behavior. However, MDMA is a controlled substance, which makes it difficult to obtain for research purposes. In addition, the use of MDMA in laboratory experiments raises ethical concerns due to its potential for abuse and addiction.
Orientations Futures
There are several future directions for research on MDMA. One area of interest is the use of MDMA-assisted therapy for the treatment of PTSD and other mental health conditions. In addition, researchers are exploring the potential use of MDMA in combination with other therapies, such as cognitive-behavioral therapy. Finally, there is a need for further research on the long-term effects of MDMA use, particularly in relation to brain function and mental health.
Méthodes De Synthèse
MDMA is synthesized from safrole, a natural oil found in the bark of the sassafras tree. The synthesis process involves several steps of chemical reactions, including oxidation, reduction, and condensation. The final product is a white crystalline powder that is often sold in tablet form.
Applications De Recherche Scientifique
MDMA has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that MDMA can be used to treat a variety of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. MDMA-assisted therapy involves the administration of a single dose of MDMA in a controlled setting, followed by psychotherapy sessions.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-22-14-5-3-12(9-16(14)23-2)7-8-19-18(21)20-13-4-6-15-17(10-13)25-11-24-15/h3-6,9-10H,7-8,11H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWAKHUTOZXYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797894 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-furohydrazide](/img/structure/B5875930.png)



![N-[2-(butyrylamino)phenyl]-4-fluorobenzamide](/img/structure/B5875961.png)
![1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5875962.png)

![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)

![N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5875988.png)

![4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5876022.png)


